![molecular formula C9H18N2O3 B6633837 2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide](/img/structure/B6633837.png)
2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide, commonly known as DPAA, is a chemical compound that has been widely studied in the scientific community due to its potential therapeutic applications. DPAA is a derivative of pyrrolidinone and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of DPAA is not yet fully understood. However, it has been suggested that DPAA may exert its effects through the inhibition of various enzymes and pathways involved in inflammation and tumor growth. DPAA has also been found to modulate the activity of various neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DPAA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DPAA has also been found to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
DPAA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under normal laboratory conditions. DPAA has also been found to exhibit low toxicity, making it a promising candidate for further research. However, DPAA has some limitations for lab experiments. It is relatively expensive to produce and may not be readily available in large quantities.
Zukünftige Richtungen
There are several future directions for the study of DPAA. One potential area of research is the development of DPAA-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of research is the investigation of the mechanism of action of DPAA, which may lead to the development of more effective therapies. Additionally, further studies are needed to explore the potential use of DPAA in the treatment of various types of cancer.
Synthesemethoden
DPAA can be synthesized through a multistep process that involves the reaction of 2-acetamidoacrylic acid with hydroxylamine to form the corresponding oxime. The oxime is then reduced with sodium borohydride to give the corresponding amine, which is further acetylated with propanoyl chloride to yield DPAA.
Wissenschaftliche Forschungsanwendungen
DPAA has been extensively studied in the scientific community due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective effects. DPAA has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)10-9(14)5-11-3-7(12)8(13)4-11/h6-8,12-13H,3-5H2,1-2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIGVGRLMWUECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CC(C(C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.